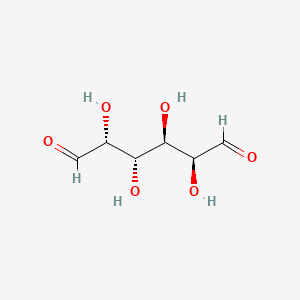
D-Galacto-hexodialdose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-galacto-hexodialdose is a dialdose.
Aplicaciones Científicas De Investigación
Protein Cross-Linking
D-Galacto-hexodialdose, as demonstrated in the research by Schoevaart and Kieboom (2002), has potential applications in protein cross-linking. The study showcased how in situ formed galacto-hexodialdose could be used to cross-link protein residues, offering a novel approach for protein engineering and potentially benefiting fields like material science and biomedicine (Schoevaart & Kieboom, 2002).
Neurodegeneration Prevention
Li et al. (2016) explored the neuroprotective effects of moderate exercise on D-galactose-induced aging in mice, indirectly highlighting the potential role of D-galactose in aging and neurodegeneration studies. Their findings could inform strategies to mitigate neurodegenerative diseases and understand aging mechanisms (Li et al., 2016).
Chemoenzymatic Synthesis
Yu et al. (2010) demonstrated the use of D-galactose in the efficient chemoenzymatic synthesis of β1-3-linked galactosides, which are important for various biochemical processes and could have applications in pharmaceuticals and biotechnology (Yu et al., 2010).
Microbial Interactions and Gut Health
Research by Tannock et al. (2004) showed how oligosaccharides containing D-galactose could impact the fecal microbiota in humans. This has implications for understanding gut health, prebiotic functions, and the development of functional foods (Tannock et al., 2004).
Cellular Protection and Aging Studies
Liu et al. (2013) indicated the potential of hydrogen sulfide in protecting neuronal cells against D-galactose-induced cell injury. This study provides insights into the mechanisms of aging and cellular protection, which could guide the development of anti-aging therapies (Liu et al., 2013).
Propiedades
Fórmula molecular |
C6H10O6 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedial |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1-6,9-12H/t3-,4+,5+,6- |
Clave InChI |
VYPPEYAOCURAAE-GUCUJZIJSA-N |
SMILES isomérico |
C(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES |
C(=O)C(C(C(C(C=O)O)O)O)O |
SMILES canónico |
C(=O)C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


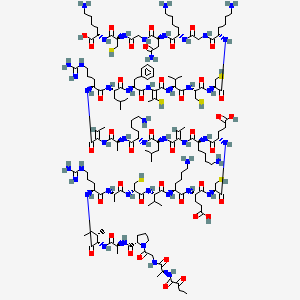
![(2S)-1-[(4S)-2-[2-[(18S,25S)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1256422.png)
![4-[(10R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1256426.png)
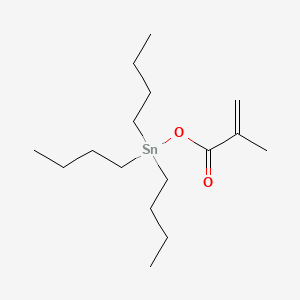
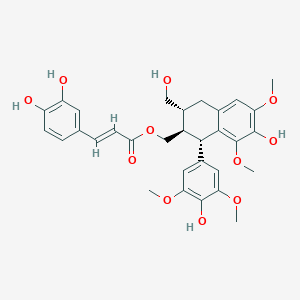
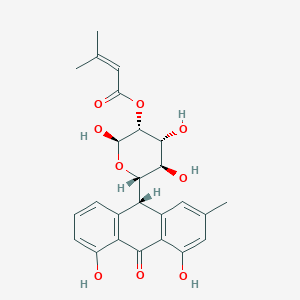
![1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1256431.png)
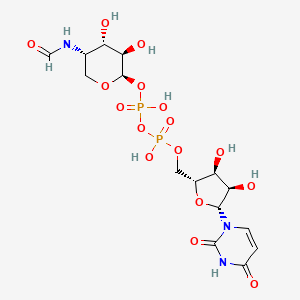
![(1R,2R,3R,4E,6E,10S,12E,14E,17R,18R)-10-[(2S)-5,7-dihydroxy-9-methoxy-6,8-dimethyldecan-2-yl]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B1256435.png)
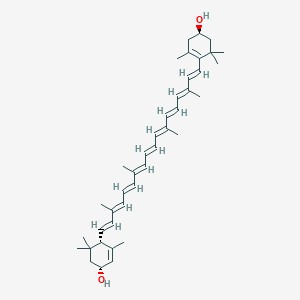



![N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1256443.png)
